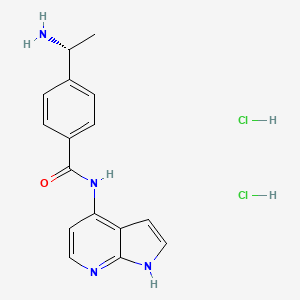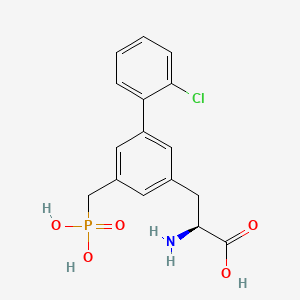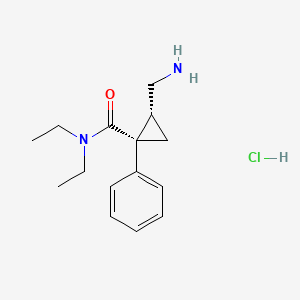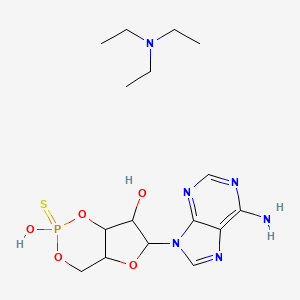
Rp-cAMPS
Übersicht
Beschreibung
Adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer (cAMPS-Sp, triethylammonium salt) is a synthetic diastereomeric phosphorothioate analog of naturally occurring cyclic adenosine monophosphate (cAMP). It is commonly used in cyclic nucleotide research as an antagonist of cAMP-dependent protein kinase (PKA) activation . cAMPS-Sp, triethylammonium salt competes with cAMP for binding to the “A” and “B” cyclic nucleotide-binding domains located on PKA regulatory subunits, yet unlike cAMP, it fails to promote PKA holoenzyme dissociation and resultant activation .
Wissenschaftliche Forschungsanwendungen
cAMPS-Sp, triethylammonium salt is widely used in scientific research due to its ability to inhibit cAMP-dependent protein kinase (PKA) activation. It is used in studies investigating the role of cAMP signaling in various biological processes, including glucose-stimulated insulin secretion, synaptic plasticity, and gene regulation . In addition, cAMPS-Sp, triethylammonium salt is used in pharmacological research to study the effects of cAMP signaling on cellular functions and to develop potential therapeutic agents targeting cAMP-dependent pathways .
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by RP-cAMPS is the cAMP-dependent signaling pathway . Under normal conditions, the activation of PKA by cAMP leads to a cascade of events involving the phosphorylation of various proteins, which can affect numerous cellular processes. By inhibiting PKA activation, this compound can disrupt this pathway and alter these processes.
Pharmacokinetics
Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is resistant to hydrolysis by phosphodiesterases , which suggests that it may have a relatively long half-life within cells. This resistance to breakdown could potentially enhance its bioavailability and prolong its effects within the cell.
Result of Action
The inhibition of PKA activation by this compound can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of pain-related synaptic plasticity, this compound has been shown to decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .
Biochemische Analyse
Biochemical Properties
RP-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly Protein Kinase A (PKA). This compound prevents the dissociation of Protein Kinase A I & II catalytic from regulatory subunits, thus inhibiting the cAMP signal pathway . It also competes with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the cAMP signal pathway, which can have wide-ranging effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as an antagonist of cAMP to prevent the activation of PKA by competing with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It demonstrates resistance to hydrolysis by phosphodiesterases, making it stable over time
Metabolic Pathways
This compound is involved in the cAMP signal pathway, a critical metabolic pathway. It interacts with the regulatory subunits of PKA, a key enzyme in this pathway .
Vorbereitungsmethoden
cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for cAMPS-Sp, triethylammonium salt involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
cAMPS-Sp, triethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of cAMPS-Sp, triethylammonium salt can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
cAMPS-Sp, triethylammonium salt is unique among cyclic nucleotide analogs due to its specific ability to inhibit PKA activation without promoting holoenzyme dissociation . Similar compounds include Sp-cAMPS, which is an agonist of PKA activation, and other phosphorothioate analogs of cAMP such as 8-Br-cAMP and 8-pCPT-cAMP . These compounds differ in their ability to activate or inhibit PKA and their effects on cAMP-dependent signaling pathways .
Eigenschaften
IUPAC Name |
6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992430 | |
| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-13-5 | |
| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


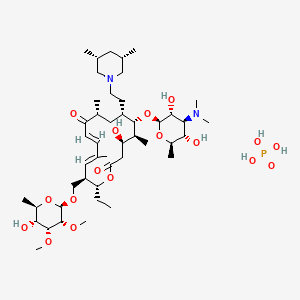
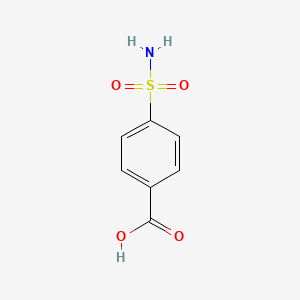


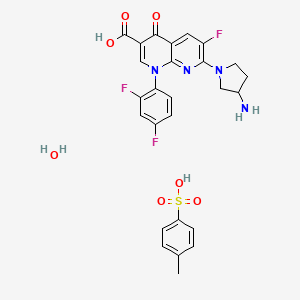
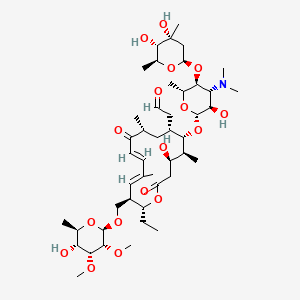
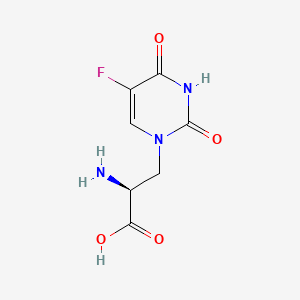
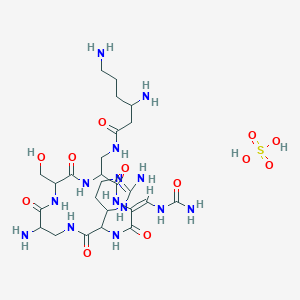

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
